Quinizarin

描述

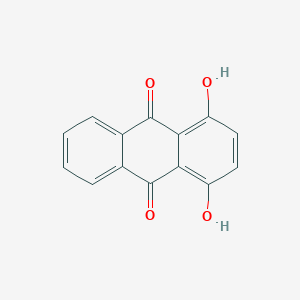

Structure

2D Structure

3D Structure

属性

IUPAC Name |

1,4-dihydroxyanthracene-9,10-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H8O4/c15-9-5-6-10(16)12-11(9)13(17)7-3-1-2-4-8(7)14(12)18/h1-6,15-16H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GUEIZVNYDFNHJU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)C3=C(C=CC(=C3C2=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H8O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8044464 | |

| Record name | 1,4-Dihydroxyanthracene-9,10-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8044464 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

81-64-1 | |

| Record name | Quinizarin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=81-64-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,4-Dihydroxy-9,10-anthracenedione | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000081641 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Quinizarin | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=229036 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Quinizarin | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=40899 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Quinizarin | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=15367 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,4-Dihydroxyanthracene-9,10-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8044464 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,4-dihydroxyanthraquinone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.245 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | QUINIZARIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8S496ZV3CS | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Quinizarin: A Comprehensive Technical Guide to its Chemical Structure, Properties, and Biological Activities

For Researchers, Scientists, and Drug Development Professionals

Abstract

Quinizarin (1,4-dihydroxyanthraquinone) is a naturally occurring or synthetic organic compound belonging to the anthraquinone family. It serves as a crucial intermediate in the synthesis of a wide array of dyes and has garnered significant attention in the biomedical field for its potential therapeutic applications. This technical guide provides an in-depth overview of the chemical structure, physicochemical properties, synthesis, and biological activities of this compound, with a focus on its relevance to drug discovery and development.

Chemical Identity and Structure

This compound is structurally characterized by an anthracene core with two hydroxyl groups at positions 1 and 4, and two ketone groups at positions 9 and 10. This planar structure is fundamental to its chemical properties and biological interactions.[1][2]

IUPAC Name: 1,4-dihydroxyanthracene-9,10-dione[3]

Synonyms: 1,4-Dihydroxyanthraquinone, Chinizarin, Solvent Orange 86[3]

Chemical Structure Diagram

Caption: Chemical structure of this compound (1,4-dihydroxyanthracene-9,10-dione).

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. These properties are essential for its handling, formulation, and application in various experimental settings.

| Property | Value | Reference |

| Molecular Formula | C₁₄H₈O₄ | [1][4] |

| Molecular Weight | 240.21 g/mol | [1][4] |

| Appearance | Orange to red-brown powder/crystals | [4] |

| Melting Point | 198-202 °C | [4][6] |

| Boiling Point | 450 °C | [7] |

| Solubility | Insoluble in water; soluble in ethanol, acetone, benzene, diethyl ether, chloroform, dichloromethane, and ethyl acetate. | [1][2][8][9] |

| Vapor Pressure | 1 mmHg at 196.7 °C | [6] |

Spectral Data

The spectral characteristics of this compound are crucial for its identification and quantification.

| Spectral Data | Key Features | Reference |

| UV-Vis (in Dimethylformamide) | λmax at 470 nm (log ε = 3.9), with shoulders at 330 nm (log ε = 3.5) and 520 nm (log ε = 3.7). The absorption maximum can shift depending on solvent polarity. | [10][11] |

| Infrared (IR) | Characteristic carbonyl (C=O) stretching vibration around 1621 cm⁻¹. | [12] |

| ¹H NMR (in CDCl₃) | Chemical shifts (δ) at approximately 12.9 ppm (2H, s, OH), 8.32 ppm (2H, m, Ar-H), 7.83 ppm (2H, m, Ar-H), and 7.29 ppm (2H, s, Ar-H). | [13] |

| ¹³C NMR | Data available in spectral databases. | [10] |

Experimental Protocols

Synthesis of this compound

A common laboratory-scale synthesis of this compound involves the reaction of phthalic anhydride with hydroquinone in the presence of concentrated sulfuric acid and boric acid.[14][15][16][17]

Materials:

-

Phthalic anhydride

-

Hydroquinone

-

Concentrated sulfuric acid (95-98%)

-

Boric acid

-

Water

-

Glacial acetic acid

-

Potassium hydroxide solution (10 N)

-

Sodium carbonate solution (10%)

-

Hydrochloric acid (5%)

Procedure:

-

A mixture of phthalic anhydride (2.0 moles), p-chlorophenol (0.9 moles), crystallized boric acid (50 g), and 95% sulfuric acid (2 kg) is prepared in a round-bottomed flask.[5]

-

The mixture is heated in an oil bath, gradually raising the temperature to 200°C over 30-45 minutes and maintained at this temperature for 3.5 hours.[5]

-

After cooling, the reaction mixture is poured into cold water with stirring.[14]

-

The resulting precipitate is filtered and washed with hot water to remove excess phthalic anhydride.[14]

-

The crude product is then purified by a series of washing and precipitation steps. This involves dissolving the residue in a hot alkaline solution (potassium hydroxide), followed by precipitation with carbon dioxide.[5]

-

Further purification is achieved by boiling with a sodium carbonate solution to remove impurities like purpurin, followed by acidification with hydrochloric acid to precipitate the purified this compound.[5]

-

The final product can be recrystallized from glacial acetic acid to yield orange-yellow needles.[14]

Characterization

The synthesized this compound can be characterized using the following techniques:

-

Melting Point Determination: To confirm the purity of the synthesized compound.

-

Spectroscopic Analysis: UV-Vis, IR, and NMR spectroscopy to confirm the chemical structure.

-

Chromatography (HPLC): To assess the purity of the final product.

Biological Activities and Signaling Pathways

This compound has demonstrated a range of biological activities, with its anticancer properties being of particular interest to the drug development community.

Anticancer Activity

This compound exhibits cytotoxic effects against various cancer cell lines, including cervical (HeLa) and breast (MDA-MB-231) cancer cells.[18] It has been shown to inhibit the proliferation of leukemia cells and induce apoptosis.[19]

Signaling Pathway: One of the proposed mechanisms for its anticancer activity involves the induction of apoptosis through the caspase-dependent pathway. Studies have shown that this compound can lead to the degradation of anti-apoptotic Bcl-2 protein and the oncoprotein c-myc in leukemia cells.[19] The interaction of this compound with DNA, potentially through intercalation, is also believed to contribute to its cytotoxic effects.[8]

Caption: Proposed mechanism of this compound-induced apoptosis in cancer cells.

Antimicrobial and Antioxidant Activity

This compound has also been reported to possess antimicrobial activity against bacteria such as Bacillus cereus and Klebsiella aerogenes.[18] Furthermore, it exhibits antioxidant properties, as demonstrated by its ability to scavenge free radicals.[18]

Experimental Workflow in Drug Development

The evaluation of this compound and its derivatives as potential drug candidates follows a structured workflow, from initial screening to preclinical evaluation.

Caption: A generalized experimental workflow for the development of this compound-based drug candidates.

Conclusion

This compound is a versatile molecule with a rich history in the dye industry and promising future in medicinal chemistry. Its well-defined chemical structure and properties, coupled with its significant biological activities, make it an attractive scaffold for the development of novel therapeutic agents, particularly in the field of oncology. This guide provides a foundational understanding for researchers and professionals engaged in the exploration of this compound and its derivatives for scientific and pharmaceutical applications. Further research into its specific molecular targets and mechanisms of action will be crucial in realizing its full therapeutic potential.

References

- 1. CAS 81-64-1: this compound | CymitQuimica [cymitquimica.com]

- 2. This compound [chemister.ru]

- 3. Investigation into solid and solution properties of this compound - CrystEngComm (RSC Publishing) DOI:10.1039/C5CE00147A [pubs.rsc.org]

- 4. Quinizarine Green SS - Wikipedia [en.wikipedia.org]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. This compound 96 81-64-1 [sigmaaldrich.com]

- 7. chemimpex.com [chemimpex.com]

- 8. This compound | CAS:81-64-1 | Anthraquinones | High Purity | Manufacturer BioCrick [biocrick.com]

- 9. 1,4-Dihydroxyanthraquinone | 81-64-1 [chemicalbook.com]

- 10. This compound | C14H8O4 | CID 6688 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. 1,4-Dihydroxyanthraquinone(81-64-1) 1H NMR spectrum [chemicalbook.com]

- 14. prepchem.com [prepchem.com]

- 15. m.youtube.com [m.youtube.com]

- 16. Synthesis of this compound from P-dichlorobenzene - Master's thesis - Dissertation [dissertationtopic.net]

- 17. US4387054A - Process for the preparation of this compound - Google Patents [patents.google.com]

- 18. A comprehensive in silico and in vitro studies on this compound: a promising phytochemical derived from Rhizophora mucronata Lam - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Design and synthesis of various this compound derivatives as potential anticancer agents in acute T lymphoblastic leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to the Synthesis of Quinizarin from Phthalic Anhydride

Introduction

Quinizarin, chemically known as 1,4-dihydroxyanthraquinone, is a crucial organic compound characterized by its vibrant red-orange color. It serves as a pivotal intermediate in the fine chemicals industry, particularly in the manufacturing of a wide array of vat and disperse dyes.[1][2] Beyond its traditional use in the dye industry, recent studies have highlighted its potential as a precursor in the synthesis of pharmacologically active molecules, including antitumor and anticancer agents.[1][3] This guide provides an in-depth technical overview of the primary synthetic route to this compound, focusing on the condensation reaction of phthalic anhydride, with a particular emphasis on the industrially preferred method involving p-chlorophenol.

The synthesis of this compound from phthalic anhydride can be broadly achieved through two main pathways: condensation with p-chlorophenol or with hydroquinone. While both methods are chemically viable, the reaction with p-chlorophenol in the presence of sulfuric and boric acid is generally favored due to its higher yields and efficiency.[4]

Core Synthesis Pathway: Phthalic Anhydride and p-Chlorophenol

The most common and industrially significant method for producing this compound is the reaction of phthalic anhydride with p-chlorophenol in a sulfuric acid medium, with boric acid acting as a synergistic catalyst.[5][6] This process involves a series of electrophilic aromatic substitution and subsequent hydrolysis steps to yield the final product.

Reaction Mechanism

The reaction proceeds through the following key stages:

-

Activation of Phthalic Anhydride: In the presence of concentrated sulfuric acid and boric acid, the electrophilicity of the carbonyl carbons on phthalic anhydride is significantly increased.[5] This activation is crucial for the subsequent electrophilic attack.

-

Friedel-Crafts Acylation: The activated phthalic anhydride undergoes a Friedel-Crafts acylation reaction with p-chlorophenol.[1] The p-chlorophenol molecule attacks one of the carbonyl carbons of the phthalic anhydride.

-

Ring Closure: Following the initial acylation, an intramolecular cyclization occurs, leading to the formation of the anthraquinone skeleton.

-

Hydrolysis: The final step involves the nucleophilic aromatic substitution of the chlorine atom by a hydroxyl group.[5] This hydrolysis is facilitated by water present in the reaction medium or added during work-up and is driven by the electron-withdrawing effect of the adjacent carbonyl group.[5]

The overall chemical transformation is depicted in the following diagram:

References

- 1. Synthesis of this compound from P-dichlorobenzene - Dissertation [m.dissertationtopic.net]

- 2. Actylis - this compound - Dye - Pigment - Intermediate [solutions.actylis.com]

- 3. This compound, 81-64-1 [thegoodscentscompany.com]

- 4. researchgate.net [researchgate.net]

- 5. journals.chemsociety.org.ng [journals.chemsociety.org.ng]

- 6. US2445538A - Manufacture of quinizarine - Google Patents [patents.google.com]

An In-depth Technical Guide to Quinizarin (CAS 81-64-1)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Quinizarin, also known as 1,4-Dihydroxyanthraquinone, is a versatile organic compound with the CAS number 81-64-1. Structurally, it is a dihydroxyanthraquinone with hydroxyl groups at the 1- and 4-positions of the anthraquinone core.[1][2] This technical guide provides a comprehensive overview of this compound's core properties, including its physicochemical characteristics, spectral data, and safety information. Detailed experimental protocols for its synthesis, purification, and evaluation of its biological activity are presented. Furthermore, this guide elucidates this compound's role in drug development, particularly its anticancer properties, through its interaction with DNA and modulation of key signaling pathways. All quantitative data is summarized in structured tables, and logical and experimental workflows are visualized using diagrams.

Physicochemical Properties

This compound is an orange or red-brown crystalline powder.[3] Its fundamental properties are summarized in the table below.

| Property | Value | References |

| Molecular Formula | C₁₄H₈O₄ | [4][5] |

| Molecular Weight | 240.21 g/mol | [1][4] |

| Appearance | Orange to red-brown crystalline powder | [1][3] |

| Melting Point | 196 - 202 °C | [4][6] |

| Boiling Point | 450 - 465.3 °C | [4][6][7] |

| Flash Point | 222 °C | [1] |

| Vapor Pressure | 1 mmHg (196.7 °C) | [8][9] |

| pKa | 9.51 (at 18°C) | [8] |

| LogP | 3.7 - 4.2 | [1][8] |

Solubility Data

This compound is generally insoluble in water but soluble in various organic solvents and alkaline solutions.[8][10]

| Solvent | Solubility | References |

| Water | <1 g/L (at 20°C) | [8] |

| Aqueous Alkalies & Ammonia | Soluble with violet color | [1] |

| Benzene | Soluble | [10] |

| Diethyl Ether | Soluble | [10] |

| Ethanol | Soluble | [10] |

| Toluene | Soluble | [11] |

| Acetone | Soluble | [11] |

| Glacial Acetic Acid | 1 g in ~13 g of boiling glacial acetic acid | [1] |

Spectral Data

The spectral characteristics of this compound are key to its identification and quantification.

| Spectral Data Type | Key Characteristics/Peaks | References |

| UV-Vis Absorbance | λmax at 460 nm, 425 nm, and 480 nm in different solvents. | [12][13] |

| Infrared (IR) Absorption | Characteristic peaks for hydroxyl and quinone carbonyl groups. | [12] |

| ¹H NMR | Data available in the Aldrich Library of Mass Spectra. | [1] |

| ¹³C NMR | Data available from SpringerMaterials. | [1] |

| Mass Spectrometry (MS) | Molecular ion peak at m/z 240. | [1] |

Safety and Toxicological Information

This compound requires careful handling in a laboratory setting. The following table summarizes its key safety information based on available Safety Data Sheets (SDS).

| Parameter | Information | References |

| GHS Hazard Statements | H410: Very toxic to aquatic life with long lasting effects. | [14][15] |

| GHS Precautionary Statements | P273: Avoid release to the environment. | [14][15] |

| Acute Toxicity | LD50 Oral - Rat - > 5,000 mg/kg. | [14] |

| Incompatible Materials | Strong oxidizing agents, Strong acids. | [14] |

| Hazardous Decomposition | Carbon oxides formed under fire conditions. | [14] |

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of this compound involves the reaction of phthalic anhydride and p-chlorophenol in the presence of sulfuric acid and boric acid.[7]

Materials:

-

p-chlorophenol (0.9 mole)

-

Phthalic anhydride (2.0 moles)

-

Crystallized boric acid (50 g)

-

95% Sulfuric acid (2 kg)

-

10 N Potassium hydroxide solution

-

10% Sodium carbonate solution

-

5% Hydrochloric acid

Procedure:

-

Mix p-chlorophenol, phthalic anhydride, boric acid, and 95% sulfuric acid in a round-bottomed flask.

-

Heat the mixture in an oil bath, gradually raising the temperature to 200°C over 30-45 minutes.

-

Maintain the temperature at 200°C for 3.5 hours.

-

After cooling, pour the reaction mixture slowly into 5 L of cold water with continuous stirring.

-

Filter the precipitate and boil it with 10 L of water to remove excess phthalic anhydride, then filter while hot.

-

Suspend the residue in 10 L of boiling water and add 10 N potassium hydroxide solution until a purple color is achieved, followed by an additional 300 cc.

-

Filter the hot alkaline solution and discard the residue.

-

Saturate the purple filtrate with carbon dioxide to precipitate this compound and filter again.

-

Boil the product with a 10% sodium carbonate solution until it appears black, then cool and filter.

-

Boil the precipitate with 5% hydrochloric acid to liberate the final product.

-

Cool the mixture, filter the final product, wash with cold water, and dry at 100°C.[7]

Purification by Recrystallization

This compound can be purified by recrystallization from a suitable solvent like glacial acetic acid or toluene.[9][16]

Materials:

-

Crude this compound

-

Glacial acetic acid (or another suitable solvent)

Procedure:

-

Dissolve the crude this compound in a minimum amount of boiling glacial acetic acid.[17]

-

If the solution is colored by impurities, add a small amount of decolorizing charcoal and boil for a few minutes.

-

Perform a hot filtration to remove the charcoal and any insoluble impurities.[18]

-

Allow the filtrate to cool slowly to room temperature to allow for the formation of large crystals.

-

Further cool the solution in an ice bath to maximize crystal yield.

-

Collect the purified crystals by vacuum filtration, washing them with a small amount of cold solvent.[17][18]

-

Dry the crystals, for example, by leaving them under vacuum in the Buchner funnel for a period.[17]

Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess the cytotoxic effect of a compound on cancer cell lines.[8][15]

Materials:

-

Culture medium

-

This compound stock solution (dissolved in a suitable solvent like DMSO)

-

MTT solution (5 mg/mL in PBS)

-

DMSO

Procedure:

-

Cell Seeding: Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.[20]

-

Compound Treatment: Treat the cells with various concentrations of this compound (prepared by serial dilution from the stock solution) and incubate for a specified period (e.g., 48-72 hours). Include untreated and vehicle controls.[20]

-

MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours. Viable cells with active metabolism will reduce the yellow MTT to purple formazan crystals.[20]

-

Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[20]

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).[20]

Role in Drug Development and Signaling Pathways

This compound is a component of several anticancer agents, including Doxorubicin and Daunorubicin.[21] Its anticancer activity is attributed to its ability to interact with DNA and modulate cellular signaling pathways, leading to apoptosis (programmed cell death).

DNA Interaction

This compound interacts with DNA primarily through intercalation, where the planar aromatic ring system inserts itself between the base pairs of the DNA double helix.[21][22] This interaction can disrupt DNA replication and transcription, ultimately inhibiting cancer cell proliferation. The binding affinity (Kd) of this compound to DNA has been reported to be 86.1 μM.[3][21]

Signaling Pathway Modulation

Recent studies have shown that this compound and its derivatives can induce apoptosis in various cancer cell lines, including leukemia, colorectal cancer, and breast cancer.[1][4][19] This is achieved through the modulation of key signaling pathways.

-

MAPK Pathway: this compound can activate the p38 and JNK (c-Jun N-terminal kinase) pathways while inhibiting the ERK (extracellular signal-regulated kinase) pathway. This differential regulation is crucial for the induction of apoptosis.[1][4]

-

STAT3 Pathway: this compound has been shown to suppress the phosphorylation and activation of STAT3 (Signal Transducer and Activator of Transcription 3), a protein often overactive in cancer cells and involved in promoting cell survival and proliferation.[1][4]

-

Mitochondrial Apoptosis Pathway: The modulation of the MAPK and STAT3 pathways by this compound often leads to the activation of the intrinsic or mitochondrial pathway of apoptosis. This is characterized by a decrease in the anti-apoptotic protein Bcl-2 and an increase in pro-apoptotic proteins like Bax, leading to the activation of caspase-3 and PARP cleavage.[10]

The induction of apoptosis is often mediated by an increase in intracellular Reactive Oxygen Species (ROS).[1][4][14]

Visualizations

Chemical Structure of this compound

Experimental Workflow for Cytotoxicity Testing

This compound-Induced Apoptosis Signaling Pathway

References

- 1. Quinalizarin Induces Apoptosis through Reactive Oxygen Species (ROS)-Mediated Mitogen-Activated Protein Kinase (MAPK) and Signal Transducer and Activator of Transcription 3 (STAT3) Signaling Pathways in Colorectal Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound | C14H8O4 | CID 6688 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound (1,4-Dihydroxyanthraquinone; 1,4-Dihydroxyanthraquinone) | part of anti-cancer active molecules | CAS 81-64-1 | Buy this compound (1,4-Dihydroxyanthraquinone; 1,4-Dihydroxyanthraquinone) from Supplier InvivoChem [invivochem.com]

- 4. Quinalizarin induces ROS‑mediated apoptosis via the MAPK, STAT3 and NF‑κB signaling pathways in human breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. US4387054A - Process for the preparation of this compound - Google Patents [patents.google.com]

- 6. Quinalizarin induces autophagy, apoptosis and mitotic catastrophe in cervical and prostate cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. researchgate.net [researchgate.net]

- 9. Investigation into solid and solution properties of this compound - CrystEngComm (RSC Publishing) DOI:10.1039/C5CE00147A [pubs.rsc.org]

- 10. researchgate.net [researchgate.net]

- 11. prepchem.com [prepchem.com]

- 12. Two validated HPLC methods for the quantification of alizarin and other anthraquinones in Rubia tinctorum cultivars - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Cytotoxicity Assay Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]

- 14. Molecular mechanisms of quinalizarin induces apoptosis and G0/G1 cell cycle of human esophageal cancer HCE-4 cells depends on MAPK, STAT3, and NF-κB signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Evaluation of antioxidant, enzyme inhibition, and cytotoxic activity of three anthraquinones (alizarin, purpurin, and this compound) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Sciencemadness Discussion Board - Synthesis of this compound - Powered by XMB 1.9.11 [sciencemadness.org]

- 17. Recrystallization [sites.pitt.edu]

- 18. files.blogs.baruch.cuny.edu [files.blogs.baruch.cuny.edu]

- 19. Design and synthesis of various this compound derivatives as potential anticancer agents in acute T lymphoblastic leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. benchchem.com [benchchem.com]

- 21. medchemexpress.com [medchemexpress.com]

- 22. The electrochemistry of this compound revealed through its mediated reduction of oxygen - PubMed [pubmed.ncbi.nlm.nih.gov]

The Occurrence of 1,4-Dihydroxyanthraquinone in Nature: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,4-Dihydroxyanthraquinone, also known as quinizarin, is a prominent member of the anthraquinone family, a class of organic compounds valued for their vibrant colors and diverse biological activities. This technical guide provides an in-depth overview of the natural sources of 1,4-dihydroxyanthraquinone, detailing its presence in various biological systems. The document summarizes quantitative data where available, presents detailed experimental protocols for extraction and analysis, and visualizes key biosynthetic pathways. This guide is intended to serve as a comprehensive resource for researchers engaged in natural product chemistry, pharmacology, and drug development.

Natural Sources of 1,4-Dihydroxyanthraquinone

1,4-Dihydroxyanthraquinone has been identified in a variety of natural sources, including higher plants and fungi. The following sections detail the organisms known to produce this compound.

Plants

Higher plants are a significant source of anthraquinones, where they often exist as glycosides.[1]

-

Rubia tinctorum (Madder): The roots of the madder plant are a well-known historical source of anthraquinone dyes, including alizarin (1,2-dihydroxyanthraquinone).[2] While alizarin is a major component, 1,4-dihydroxyanthraquinone (this compound) is also present, although typically in smaller quantities.[3] Quantitative analysis of anthraquinones in Rubia tinctorum is often performed using High-Performance Liquid Chromatography (HPLC).[4][5][6]

-

Senna obtusifolia (Sicklepod): The seeds and other parts of Senna obtusifolia have been found to contain a variety of anthraquinones.[7] Among these, 1,4-dihydroxyanthraquinone has been reported.[7] However, the concentration of this compound is often lower than other major anthraquinones like chrysophanol and physcion.[8]

Table 1: Plant Sources of 1,4-Dihydroxyanthraquinone

| Plant Species | Part(s) Containing the Compound | Method of Detection | Reference(s) |

| Rubia tinctorum | Roots | HPLC | [3] |

| Senna obtusifolia | Seeds, Whole Plant | Methanol Extraction, HPLC-ESI-MS | [7][8] |

Quantitative data for 1,4-dihydroxyanthraquinone in these plant sources is not consistently reported in high concentrations, with many studies focusing on the more abundant anthraquinone derivatives.

Fungi and Lichens

Fungi are known producers of a wide array of pigments, including various anthraquinones.[9][10][11][12] While the presence of the anthraquinone scaffold is common in fungal metabolites, specific reports detailing the production and quantification of 1,4-dihydroxyanthraquinone are sparse. Similarly, lichens, which are a symbiotic association of a fungus and an alga or cyanobacterium, are known to produce a variety of secondary metabolites, including anthraquinones, though specific data for this compound is limited.[1]

Insects

Certain insects are known to produce anthraquinone-based pigments. For instance, the cochineal insect (Dactylopius coccus) produces carminic acid, a C-glucosyl anthraquinone, which serves as a precursor to the red dye carmine. While not 1,4-dihydroxyanthraquinone itself, this highlights the occurrence of the anthraquinone scaffold in the insect kingdom.

Experimental Protocols

The isolation and quantification of 1,4-dihydroxyanthraquinone from natural sources typically involve extraction followed by chromatographic separation and detection.

General Extraction of Anthraquinones from Plant Material

This protocol provides a general method for the extraction of anthraquinones from dried plant material.

Materials:

-

Dried and powdered plant material (e.g., roots of Rubia tinctorum)

-

Methanol or Ethanol

-

Soxhlet apparatus or reflux setup

-

Rotary evaporator

-

Filter paper and funnel

Procedure:

-

Weigh a known amount of the dried, powdered plant material.

-

Place the material in a cellulose thimble and insert it into a Soxhlet extractor.

-

Add a sufficient volume of methanol or ethanol to the boiling flask.

-

Perform the extraction for several hours until the solvent in the extractor runs clear.

-

Alternatively, for reflux extraction, place the plant material in a round-bottom flask with the solvent and heat under reflux for a specified period (e.g., 2-3 hours).

-

After extraction, filter the resulting solution to remove solid plant debris.

-

Concentrate the filtrate using a rotary evaporator under reduced pressure to obtain the crude extract.

-

The crude extract can then be subjected to further purification or directly analyzed.

Quantification by High-Performance Liquid Chromatography (HPLC)

HPLC coupled with a UV-Vis or Diode Array Detector (DAD) is the method of choice for the quantitative analysis of anthraquinones.[4][5]

Instrumentation and Conditions (General Example):

-

HPLC System: A standard HPLC system with a pump, autosampler, column oven, and DAD.

-

Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly used.

-

Mobile Phase: A gradient elution is typically employed using a mixture of an acidified aqueous solvent (e.g., water with 0.1% formic acid or phosphoric acid) and an organic solvent (e.g., acetonitrile or methanol).[8]

-

Flow Rate: A typical flow rate is 1.0 mL/min.

-

Column Temperature: Maintained at a constant temperature, for example, 25°C or 30°C.

-

Detection: The DAD is set to monitor at a wavelength where 1,4-dihydroxyanthraquinone has maximum absorbance (e.g., around 254 nm or a specific visible wavelength).

-

Quantification: A calibration curve is generated using a certified reference standard of 1,4-dihydroxyanthraquinone at various concentrations. The concentration in the sample extract is then determined by comparing its peak area to the calibration curve.

Biosynthetic Pathways

Anthraquinones in higher plants are primarily synthesized via two main pathways: the polyketide pathway and the shikimate pathway. 1,4-dihydroxyanthraquinone and other "alizarin-type" anthraquinones found in the Rubiaceae family are derived from the shikimate pathway.

The biosynthesis begins with chorismate, a key intermediate in the shikimate pathway. Through a series of enzymatic reactions, chorismate is converted to o-succinylbenzoic acid (OSB). The OSB is then activated to its CoA ester, which subsequently cyclizes to form 1,4-dihydroxy-2-naphthoic acid (DHNA). DHNA serves as a crucial precursor. The final ring of the anthraquinone structure is formed through the addition of an isoprene unit, typically derived from the methylerythritol phosphate (MEP) pathway in the form of dimethylallyl pyrophosphate (DMAPP) or isopentenyl pyrophosphate (IPP).

Conclusion

1,4-Dihydroxyanthraquinone is a naturally occurring anthraquinone found in select plant species, most notably Rubia tinctorum and Senna obtusifolia. While its presence is confirmed, quantitative data often indicate it is a minor component compared to other anthraquinones in these sources. The identification and quantification of this compound rely on established phytochemical techniques, primarily solvent extraction followed by HPLC analysis. The biosynthesis of 1,4-dihydroxyanthraquinone in plants follows the well-characterized shikimate pathway, providing a roadmap for potential bioengineering approaches to enhance its production. Further research is warranted to explore a wider range of organisms, particularly fungi and lichens, for novel sources of this valuable compound and to fully elucidate the enzymatic steps leading to its formation.

References

- 1. [PDF] Medicinal Components Recoverable From Sicklepod (Senna Obtusifolia) Seed: Analysis of Components by HPLC-MSn | Semantic Scholar [semanticscholar.org]

- 2. researchgate.net [researchgate.net]

- 3. edepot.wur.nl [edepot.wur.nl]

- 4. researchgate.net [researchgate.net]

- 5. biorxiv.org [biorxiv.org]

- 6. longdom.org [longdom.org]

- 7. longdom.org [longdom.org]

- 8. bcc.bas.bg [bcc.bas.bg]

- 9. researchgate.net [researchgate.net]

- 10. bioengineer.org [bioengineer.org]

- 11. mdpi.com [mdpi.com]

- 12. Anthraquinone Production from Cell and Organ Cultures of Rubia Species: An Overview - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Solubility of Quinizarin in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of quinizarin (1,4-dihydroxyanthraquinone) in various organic solvents. The information is compiled from peer-reviewed scientific literature and is intended to be a valuable resource for researchers and professionals in drug development and related fields. This document presents quantitative solubility data, detailed experimental protocols for solubility determination, and visualizations of this compound's mechanisms of action.

Quantitative Solubility of this compound

The solubility of this compound is influenced by the solvent, temperature, and the polymorphic form of the compound. The following tables summarize the available quantitative and qualitative solubility data.

Table 1: Quantitative Solubility of this compound Polymorphs (Form I and Form II) in Various Organic Solvents at Different Temperatures

Data presented as grams of this compound per 100 g of solvent.

| Temperature (°C) | Acetic Acid | Acetone | Acetonitrile | n-Butanol | Toluene |

| Form I | |||||

| 20 | 0.35 | 0.52 | 0.28 | 0.18 | 0.85 |

| 25 | 0.43 | 0.64 | 0.35 | 0.22 | 1.04 |

| 30 | 0.53 | 0.79 | 0.43 | 0.27 | 1.26 |

| 35 | 0.65 | 0.96 | 0.53 | 0.34 | 1.52 |

| 40 | 0.79 | 1.17 | 0.65 | 0.42 | 1.83 |

| 45 | 0.96 | 1.42 | 0.79 | 0.51 | 2.19 |

| Form II | |||||

| 20 | 0.31 | 0.48 | 0.25 | 0.16 | 0.78 |

| 25 | 0.38 | 0.58 | 0.31 | 0.20 | 0.94 |

| 30 | 0.47 | 0.71 | 0.38 | 0.25 | 1.13 |

| 35 | 0.57 | 0.86 | 0.46 | 0.31 | 1.35 |

| 40 | 0.70 | 1.04 | 0.56 | 0.38 | 1.61 |

| 45 | 0.85 | 1.26 | 0.68 | 0.46 | 1.91 |

Table 2: Additional Quantitative and Qualitative Solubility Data for this compound

| Solvent | Solubility | Temperature | Notes |

| Boiling Glacial Acetic Acid | ~7.7 g / 100 g | Boiling Point | 1 g is soluble in about 13 g of boiling glacial acetic acid.[1][2][3] |

| Dimethyl Sulfoxide (DMSO) | ~0.33 g / 100 mL | Not Specified | Approximately 3.33 mg/mL.[4] |

| Water | < 0.1 g / 100 mL | 20 °C | [5][6][7] |

| Benzene | Soluble | Not Specified | Qualitative data.[1] |

| Chloroform | Sparingly Soluble | Not Specified | Qualitative data. |

| Diethyl Ether | Soluble | Not Specified | Qualitative data.[1] |

| Ethanol | Soluble | Not Specified | Qualitative data.[1][8] |

| N,N-Dimethylformamide | Very Soluble | Not Specified | Qualitative data. |

| Toluene | Soluble | Not Specified | Qualitative data.[1] |

| Xylene | Soluble | Not Specified | Qualitative data.[1] |

Experimental Protocols for Solubility Determination

Accurate determination of solubility is crucial for various applications. The following are detailed methodologies for key experimental techniques used to measure the solubility of this compound.

Gravimetric Method

The gravimetric method is a reliable and straightforward technique for determining the solubility of a compound in a specific solvent.[9][10]

Protocol:

-

Sample Preparation: Add an excess amount of this compound to a known volume of the selected organic solvent in a sealed vial or flask.

-

Equilibration: Agitate the mixture at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached. A thermostatically controlled shaker or magnetic stirrer is recommended.

-

Phase Separation: Cease agitation and allow the undissolved solid to settle. To ensure the separation of the solid phase, centrifugation of the sample can be performed.

-

Sample Collection: Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a pre-heated or pre-cooled syringe to maintain the temperature.

-

Filtration: Immediately filter the collected supernatant through a syringe filter (e.g., 0.2 µm PTFE) into a pre-weighed container. This step removes any remaining solid particles.

-

Solvent Evaporation: Evaporate the solvent from the container under a gentle stream of nitrogen or in a vacuum oven at a temperature that does not cause degradation of the this compound.

-

Drying and Weighing: Dry the container with the solid residue to a constant weight in a vacuum oven.

-

Calculation: The solubility is calculated by dividing the mass of the dried this compound residue by the volume of the solvent used.

UV-Visible Spectrophotometry

UV-Visible spectrophotometry is a rapid and sensitive method for determining the concentration of a chromophoric compound like this compound in solution.

Protocol:

-

Wavelength of Maximum Absorbance (λmax) Determination: Prepare a dilute standard solution of this compound in the solvent of interest. Scan the solution using a UV-Vis spectrophotometer to determine the λmax, the wavelength at which this compound exhibits maximum absorbance.

-

Calibration Curve: Prepare a series of standard solutions of this compound of known concentrations in the chosen solvent. Measure the absorbance of each standard at the predetermined λmax. Plot a calibration curve of absorbance versus concentration. The plot should be linear and follow the Beer-Lambert law.

-

Saturated Solution Preparation: Prepare a saturated solution of this compound in the solvent as described in the gravimetric method (steps 1 and 2).

-

Sample Preparation and Analysis: After equilibration, filter a sample of the supernatant. Dilute the filtered, saturated solution with a known volume of the solvent to bring the absorbance within the linear range of the calibration curve.

-

Concentration Determination: Measure the absorbance of the diluted sample at the λmax. Use the calibration curve to determine the concentration of this compound in the diluted sample.

-

Solubility Calculation: Calculate the concentration of this compound in the original saturated solution by multiplying the determined concentration by the dilution factor.

High-Performance Liquid Chromatography (HPLC)

HPLC is a highly specific and accurate method for determining the concentration of this compound, especially in complex mixtures.

Protocol:

-

Method Development:

-

Column: A reverse-phase C18 column is typically suitable for the analysis of anthraquinones.

-

Mobile Phase: A mixture of an organic solvent (e.g., methanol or acetonitrile) and an aqueous phase (e.g., water with a small amount of acid like formic or acetic acid to improve peak shape) is commonly used. The exact ratio may need to be optimized.[11][12][13][14]

-

Detection: A UV detector set at the λmax of this compound should be used.

-

Flow Rate and Injection Volume: Typical flow rates are around 1 mL/min, and injection volumes are in the range of 10-20 µL.[11]

-

-

Calibration Curve: Prepare a series of standard solutions of this compound of known concentrations. Inject each standard into the HPLC system and record the peak area. Plot a calibration curve of peak area versus concentration.

-

Saturated Solution Preparation: Prepare a saturated solution of this compound as described in the gravimetric method (steps 1 and 2).

-

Sample Preparation and Analysis: Filter a sample of the supernatant and dilute it with the mobile phase to a concentration that falls within the linear range of the calibration curve.

-

Concentration Determination: Inject the diluted sample into the HPLC system and determine the peak area corresponding to this compound. Use the calibration curve to determine the concentration of this compound in the diluted sample.

-

Solubility Calculation: Calculate the concentration of this compound in the original saturated solution by multiplying the determined concentration by the dilution factor.

Visualization of Mechanisms of Action

This compound's biological effects are primarily attributed to its ability to interact with DNA and inhibit key cellular enzymes. The following diagrams illustrate these mechanisms.

Figure 1: DNA Intercalation by this compound.

Figure 2: Inhibition of Protein Kinase CK2 by this compound.

References

- 1. chembk.com [chembk.com]

- 2. What are DNA intercalators and how do they work? [synapse.patsnap.com]

- 3. This compound | C14H8O4 | CID 6688 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. academic.oup.com [academic.oup.com]

- 5. Investigation into solid and solution properties of this compound - CrystEngComm (RSC Publishing) DOI:10.1039/C5CE00147A [pubs.rsc.org]

- 6. 1,4-Dihydroxyanthraquinone CAS#: 81-64-1 [m.chemicalbook.com]

- 7. sdlookchem.com [sdlookchem.com]

- 8. solubilityofthings.com [solubilityofthings.com]

- 9. uomus.edu.iq [uomus.edu.iq]

- 10. pharmajournal.net [pharmajournal.net]

- 11. scispace.com [scispace.com]

- 12. rjptonline.org [rjptonline.org]

- 13. Development and Validation of a SPE–HPLC Method for Quantification of Rhein, Emodin, Chrysophanol and Physcion in Rhamnus petiolaris Boiss. & Balansa - PMC [pmc.ncbi.nlm.nih.gov]

- 14. cabidigitallibrary.org [cabidigitallibrary.org]

Spectroscopic Profile of Quinizarin: A Technical Guide

Introduction: Quinizarin, also known as 1,4-dihydroxyanthraquinone, is an organic compound and a common dye. Its chemical structure, characterized by an anthraquinone core with two hydroxyl groups, gives rise to distinct spectroscopic properties. This guide provides an in-depth overview of the nuclear magnetic resonance (NMR), infrared (IR), and ultraviolet-visible (UV-Vis) spectroscopic data of this compound, intended for researchers, scientists, and professionals in drug development. The following sections detail the quantitative data, experimental methodologies, and a generalized workflow for spectroscopic analysis.

Spectroscopic Data Summary

The quantitative spectroscopic data for this compound are summarized in the tables below, providing a consolidated reference for its characteristic spectral features.

Table 1: ¹H NMR Spectroscopic Data of this compound

| Proton Assignment | Chemical Shift (δ) in ppm | Solvent |

| H-2, H-3 | 7.290 | CDCl₃ |

| H-6, H-7 | 7.826 | CDCl₃ |

| H-5, H-8 | 8.323 | CDCl₃ |

| 1-OH, 4-OH | 12.9 | CDCl₃ |

Data sourced from ChemicalBook.[1]

Table 2: ¹³C NMR Spectroscopic Data of this compound

| Carbon Assignment | Chemical Shift (δ) in ppm | Solvent |

| C-2, C-3 | ~127 | CDCl₃ |

| C-6, C-7 | ~127 | CDCl₃ |

| C-5, C-8 | ~134 | CDCl₃ |

| C-9a, C-10a | ~133 | CDCl₃ |

| C-1, C-4 | ~157 | CDCl₃ |

| C-9, C-10 | ~186 | CDCl₃ |

Note: Chemical shifts are estimated from the experimental spectrum available from ChemicalBook as a precise data table was not available in the searched sources.[2]

Table 3: IR Spectroscopic Data of this compound

| Vibrational Mode | Wavenumber (cm⁻¹) | Sampling Method |

| C=O Stretch (chelated) | ~1621 | KBr Disc[3] |

| - | 1176 | ATR[4] |

| - | 772-784 | ATR[4] |

| - | 671 | ATR[4] |

Table 4: UV-Vis Spectroscopic Data of this compound

| Solvent | λmax (nm) | Molar Absorptivity (log ε) |

| Dimethylformamide | 470, 330 (shoulder), 520 (shoulder) | 3.9, 3.5, 3.7[5] |

| Dichloromethane | Not specified, spectrum available | - |

| Phosphate Buffer | 470 | - |

| - | 251 | - |

Experimental Protocols

Detailed methodologies for acquiring the spectroscopic data are provided below. These protocols are representative and may be adapted based on the specific instrumentation and experimental goals.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra of this compound to confirm its chemical structure.

Methodology:

-

Sample Preparation: A sample of 5-25 mg of this compound for ¹H NMR, or 50-100 mg for ¹³C NMR, is dissolved in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean NMR tube.[6] Tetramethylsilane (TMS) is typically added as an internal standard for chemical shift referencing (0 ppm).

-

Instrumentation: A high-resolution NMR spectrometer (e.g., 300 MHz or 500 MHz) is used for data acquisition.

-

¹H NMR Acquisition:

-

The instrument is tuned and the magnetic field is shimmed to achieve homogeneity.

-

A standard proton experiment is run. For a typical acquisition, a 30° pulse may be used with a recycle delay of 2 seconds.

-

Data is collected over a number of scans (e.g., 8 to 512) to achieve an adequate signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

A standard carbon experiment with proton decoupling is performed.

-

Due to the low natural abundance of ¹³C, a larger number of scans is typically required compared to ¹H NMR, and a longer experiment time is expected.[6]

-

-

Data Processing: The raw Free Induction Decay (FID) data is Fourier transformed, phase-corrected, and baseline-corrected to obtain the final spectrum. Chemical shifts are referenced to the internal standard.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in this compound, particularly the carbonyl and hydroxyl groups.

Methodology (KBr Disc Method):

-

Sample Preparation: Approximately 1-2 mg of dry this compound is finely ground with about 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) in an agate mortar and pestle.

-

Pellet Formation: The mixture is transferred to a pellet press and compressed under high pressure to form a thin, transparent disc.

-

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is used for analysis.

-

Data Acquisition:

-

A background spectrum of the empty sample compartment is first recorded.

-

The KBr pellet containing the sample is placed in the sample holder.

-

The sample spectrum is recorded over a typical mid-IR range (e.g., 4000-400 cm⁻¹). Multiple scans are averaged to improve the signal-to-noise ratio.

-

-

Data Processing: The sample spectrum is ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Objective: To determine the electronic absorption properties of this compound, which are related to its conjugated π-system.

Methodology:

-

Sample Preparation: A stock solution of this compound is prepared by accurately weighing the solid and dissolving it in a suitable UV-grade solvent (e.g., dimethylformamide, dichloromethane).[5] This stock solution is then serially diluted to prepare a sample with a concentration that results in an absorbance reading within the optimal range of the instrument (typically 0.1-1.0 AU). For example, a concentration of 0.075 g/L was used for analysis in dichloromethane.

-

Instrumentation: A dual-beam UV-Vis spectrophotometer is used.

-

Data Acquisition:

-

A pair of matched cuvettes are cleaned and rinsed with the solvent. One cuvette is filled with the pure solvent to be used as a blank (reference).

-

The second cuvette is filled with the this compound solution.

-

A baseline correction is performed using the solvent-filled cuvette.

-

The absorbance spectrum of the sample is recorded over a specific wavelength range (e.g., 200-800 nm).

-

-

Data Processing: The wavelength(s) of maximum absorbance (λmax) are identified from the spectrum.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates a generalized workflow for the spectroscopic characterization of a chemical compound like this compound.

Caption: Workflow for the spectroscopic analysis of this compound.

References

- 1. 1,4-Dihydroxyanthraquinone(81-64-1) 13C NMR [m.chemicalbook.com]

- 2. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 3. This compound | C14H8O4 | CID 6688 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. bhu.ac.in [bhu.ac.in]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. spectrabase.com [spectrabase.com]

An In-depth Technical Guide to the Synthesis and Derivatives of Quinizarin

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quinizarin, also known as 1,4-dihydroxyanthraquinone, is a prominent organic compound that serves as a crucial intermediate in the synthesis of a wide array of dyes and biologically active molecules.[1][2] Its anthraquinone core, adorned with hydroxyl groups at the 1 and 4 positions, provides a versatile scaffold for chemical modifications, leading to a rich diversity of derivatives with significant applications in medicinal chemistry and materials science. Recent research has highlighted the potential of this compound derivatives as potent anticancer and antimicrobial agents.[3] This technical guide provides a comprehensive overview of the synthesis of this compound and its key derivatives, detailed experimental protocols, comparative quantitative data, and insights into their mechanisms of action.

Core Synthesis of this compound

The industrial production of this compound has been well-established for decades, with the most common method involving the reaction of phthalic anhydride with either p-chlorophenol or hydroquinone.[2][4] A newer approach utilizing p-dichlorobenzene has also been developed.[1]

Synthesis via Phthalic Anhydride and p-Chlorophenol

This is a widely used industrial method that involves a Friedel-Crafts acylation followed by cyclization and hydrolysis.[4][5] The reaction is typically carried out in the presence of sulfuric acid and boric acid at elevated temperatures.[4] Boric acid is believed to facilitate the reaction by forming a complex with the reactants.

A general workflow for this synthesis is as follows:

References

- 1. Synthesis of this compound from P-dichlorobenzene - Master's thesis - Dissertation [dissertationtopic.net]

- 2. researchgate.net [researchgate.net]

- 3. Design and synthesis of various this compound derivatives as potential anticancer agents in acute T lymphoblastic leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. benchchem.com [benchchem.com]

An In-depth Technical Guide to the Thermal Stability and Degradation of Quinizarin

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermal stability and degradation profile of Quinizarin (1,4-dihydroxyanthraquinone), a compound of interest in various industrial and pharmaceutical applications. Understanding the thermal properties of this compound is crucial for its synthesis, purification, formulation, and storage, as thermal decomposition can impact its efficacy, safety, and material properties.

Thermal Properties of this compound

This compound is a crystalline solid that exists in multiple polymorphic forms, primarily designated as FI, FII, and a high-temperature form FIII.[1][2][3][4] These forms exhibit distinct thermal behaviors, which have been characterized using techniques such as Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA).

Polymorphic Transitions and Melting Point

DSC analysis reveals that both forms FI and FII of this compound undergo an endothermic transformation into the high-temperature polymorph FIII at approximately 185-189 °C before melting.[1] The melting of FIII commences at around 200 °C.[1] Upon cooling, the molten this compound recrystallizes.

Thermal Decomposition

Thermogravimetric analysis indicates that this compound undergoes a single-step decomposition process. This decomposition occurs in the temperature range of 200 to 300 °C. The lack of multiple decomposition steps suggests that no solvates are formed when crystallized from various common solvents. Other sources report a boiling point of 450 °C and a flash point of 222 °C.

Table 1: Summary of Thermal and Physicochemical Properties of this compound

| Property | Value | Technique/Source | Citation |

| Polymorphic Transition | |||

| FI to FIII | 189.3 °C | DSC | |

| FII to FIII | 185.8 °C | DSC | |

| Melting Point | 200-202 °C | DSC | [2][3][4] |

| 195-198 °C | Not specified | ||

| Decomposition Range | 200-300 °C | TGA | |

| Boiling Point | 450 °C | Not specified | |

| Flash Point | 222 °C | Not specified |

Experimental Protocols

Detailed methodologies are essential for the reproducible analysis of the thermal properties of this compound. The following sections outline representative protocols for Thermogravimetric Analysis and Differential Scanning Calorimetry.

Thermogravimetric Analysis (TGA)

This protocol describes a general procedure for determining the thermal stability of this compound. The instrumentation mentioned is based on that used in published studies on this compound.

Objective: To determine the decomposition temperature and mass loss profile of this compound.

Instrumentation:

-

A simultaneous DSC-TGA instrument (e.g., SDT Q600, TA Instruments) or a high-precision thermogravimetric analyzer.

-

Alumina or platinum crucibles.

-

Analytical balance with a precision of at least 0.01 mg.

Procedure:

-

Sample Preparation: A small amount of this compound (typically 5-10 mg) is accurately weighed into a tared TGA crucible. To ensure homogeneity, the sample should be a fine powder.

-

Instrument Setup: The crucible containing the sample is placed in the TGA furnace. The furnace is then purged with an inert gas, such as nitrogen, at a constant flow rate (e.g., 50-100 mL/min) for a sufficient duration to ensure an inert atmosphere.

-

Thermal Program: The sample is heated from ambient temperature (e.g., 25 °C) to a final temperature that ensures complete decomposition (e.g., 600 °C) at a constant heating rate (e.g., 10 °C/min).

-

Data Acquisition: The mass of the sample is continuously monitored and recorded as a function of temperature.

Data Analysis:

-

The TGA thermogram (mass vs. temperature) is analyzed to determine the onset temperature of decomposition, the peak decomposition temperature (from the derivative thermogravimetric, DTG, curve), and the percentage of mass loss.

Differential Scanning Calorimetry (DSC)

This protocol outlines a general procedure for investigating the polymorphic transitions and melting behavior of this compound. The instrumentation is based on that used in the literature.

Objective: To determine the temperatures and enthalpies of polymorphic transitions and melting.

Instrumentation:

-

A differential scanning calorimeter (e.g., PerkinElmer Pyris 1).

-

Aluminum or hermetically sealed sample pans and lids.

-

Crimper for sealing the pans.

Procedure:

-

Sample Preparation: A small, accurately weighed amount of this compound (typically 2-5 mg) is placed in a DSC pan. The pan is then hermetically sealed to prevent any loss of material through sublimation.

-

Instrument Setup: The sealed sample pan and an empty reference pan are placed in the DSC cell.

-

Thermal Program: The samples are subjected to a controlled temperature program. A common procedure is a heat/cool/heat cycle to erase the sample's thermal history and observe reversible transitions. For example, heat from 25 °C to 220 °C at a rate of 10 °C/min, cool to 25 °C at the same rate, and then reheat to 220 °C.

-

Data Acquisition: The differential heat flow between the sample and the reference is recorded as a function of temperature.

Data Analysis:

-

The resulting DSC thermogram is analyzed to identify endothermic and exothermic peaks. For this compound, endothermic peaks corresponding to polymorphic transitions and melting are expected. The onset temperature, peak temperature, and the enthalpy of these transitions (calculated from the peak area) are determined.

Visualizations

Proposed Thermal Degradation Pathway of this compound

While the precise thermal degradation mechanism of this compound has not been definitively established in the literature, a plausible pathway can be proposed based on the pyrolysis of structurally related compounds like hydroquinone.[1] The degradation is likely initiated by the homolytic cleavage of the O-H bond, forming a semiquinone radical. This reactive intermediate can then undergo a series of complex reactions, including decarboxylation, decarbonylation, and fragmentation of the aromatic rings, leading to the formation of smaller volatile molecules and a stable char residue.

Caption: A plausible thermal degradation pathway for this compound.

Experimental Workflow for Thermal Analysis

The systematic thermal analysis of this compound involves a logical sequence of steps, from sample preparation to the interpretation of results from complementary analytical techniques.

Caption: Experimental workflow for the thermal analysis of this compound.

References

- 1. Mechanisms of molecular product and persistent radical formation from the pyrolysis of hydroquinone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Investigation into solid and solution properties of this compound - CrystEngComm (RSC Publishing) [pubs.rsc.org]

- 3. DSpace [researchrepository.ul.ie]

- 4. pure.ul.ie [pure.ul.ie]

Quinizarin molecular orbital calculations

An In-depth Technical Guide to the Molecular Orbital Calculations of Quinizarin

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound (1,4-dihydroxyanthraquinone) is a prominent organic compound belonging to the anthraquinone family of dyes and pharmaceutically relevant chromophores.[1][2] Its molecular structure, characterized by a large conjugated aromatic system, gives rise to significant electronic and optical properties that are of great interest in materials science and medicinal chemistry.[3] The biological and chemical reactivity of this compound, including its potential as an anticancer agent and its interactions with metal ions, is fundamentally governed by its electronic structure.[3][4]

Computational quantum chemistry provides powerful tools to investigate these properties at the molecular level.[5] Through methods like Density Functional Theory (DFT), we can calculate and analyze the molecular orbitals of this compound, such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these frontier orbitals, the HOMO-LUMO gap, is a critical parameter for determining a molecule's electronic excitability, kinetic stability, and chemical reactivity.[6][7]

Furthermore, properties derived from the electronic distribution, such as the Molecular Electrostatic Potential (MEP) and atomic charge distributions (e.g., Mulliken or Natural Bond Orbital analysis), offer profound insights into intermolecular interactions, reaction mechanisms, and pharmacophoric patterns.[8][9] MEP analysis, in particular, is a pivotal tool in drug discovery for identifying electron-rich (nucleophilic) and electron-deficient (electrophilic) regions, which are key to understanding drug-receptor interactions.[9][10]

This technical guide provides a comprehensive overview of the theoretical framework and computational protocols for performing molecular orbital calculations on this compound. It summarizes key quantitative data in a structured format and visualizes essential workflows and conceptual relationships to aid researchers in applying these computational methods to drug discovery and materials design.

Computational Methodology and Protocols

The accurate calculation of this compound's molecular orbital properties relies on established quantum chemical methods. Density Functional Theory (DFT) is a widely used and robust approach for systems of this size, balancing computational cost with accuracy.[1][5] Time-Dependent DFT (TD-DFT) is subsequently employed to investigate excited states and predict UV-Visible spectra.[11]

Geometry Optimization and Vibrational Analysis

The first step in any quantum chemical calculation is to determine the molecule's most stable three-dimensional structure.

-

Protocol : The ground-state geometry of this compound is optimized without symmetry constraints. A popular and effective method involves using the B3LYP hybrid functional with a Pople-style basis set, such as 6-31G(d,p) or the more extensive 6-311++G(d,p).[1][3] The B3LYP functional combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional.

-

Verification : Following optimization, a vibrational frequency calculation is performed at the same level of theory. The absence of imaginary frequencies confirms that the optimized structure corresponds to a true energy minimum on the potential energy surface.[12]

Frontier Molecular Orbital (FMO) Analysis

The HOMO and LUMO are the key orbitals involved in chemical reactions. Their energies and spatial distribution are crucial for understanding electronic transitions and reactivity.

-

Protocol : Using the optimized geometry, a single-point energy calculation is performed. The energies of the HOMO (E_HOMO) and LUMO (E_LUMO) are obtained from this calculation. The HOMO-LUMO energy gap (ΔE) is calculated as: ΔE = E_LUMO - E_HOMO.[6]

-

Interpretation : A smaller HOMO-LUMO gap suggests higher chemical reactivity and lower kinetic stability, as less energy is required to excite an electron to a higher energy state.[13] This gap is directly related to the molecule's UV-Vis absorption properties.[7]

Molecular Electrostatic Potential (MEP) Analysis

The MEP is a 3D map of the electronic potential around a molecule, providing a visual guide to its charge distribution and reactive sites.[10]

-

Protocol : The MEP is calculated from the results of the DFT computation and mapped onto the molecule's total electron density surface.

-

Interpretation : The map is color-coded to indicate different potential values. Regions of negative potential (typically colored red) are electron-rich and susceptible to electrophilic attack, while regions of positive potential (blue) are electron-deficient and prone to nucleophilic attack.[14] Intermediate potential regions are often colored green or yellow.[14] This analysis is critical for predicting noncovalent interactions, such as hydrogen bonding and receptor binding.[9]

Population Analysis

Population analysis methods provide a way to assign partial atomic charges, offering a quantitative measure of the electron distribution within the molecule.

-

Mulliken Population Analysis : This method partitions the total electron density among the atoms in the molecule.[15] It is computationally straightforward but can be sensitive to the choice of basis set.[16]

-

Natural Bond Orbital (NBO) Analysis : NBO analysis provides a more chemically intuitive picture of bonding by localizing orbitals into lone pairs, core orbitals, and bonds (bonding and anti-bonding). It also gives "natural" atomic charges and allows for the study of charge transfer and delocalization effects through second-order perturbation theory.[17]

The general workflow for these computational studies is visualized in the diagram below.

Results and Discussion

The following tables summarize the kind of quantitative data obtained from DFT calculations on this compound, typically performed at the B3LYP/6-311++G(d,p) level of theory in the gas phase.

Frontier Molecular Orbitals (FMOs)

The FMOs are central to understanding the electronic behavior of this compound. The HOMO is associated with the ability to donate an electron, while the LUMO is associated with the ability to accept an electron.[18]

| Parameter | Energy (eV) |

| Highest Occupied Molecular Orbital (E_HOMO) | -6.5 to -6.8 |

| Lowest Unoccupied Molecular Orbital (E_LUMO) | -2.5 to -2.8 |

| HOMO-LUMO Energy Gap (ΔE) | 3.7 to 4.3 |

The calculated HOMO-LUMO gap is substantial, indicating good stability. However, it is small enough to allow for electronic transitions in the visible region of the electromagnetic spectrum, which corresponds to its nature as a dye.[11][19] This energy gap is a key target for modification when designing new anthraquinone derivatives for specific applications, such as tuning the electrochemical properties for redox flow batteries.[20]

Mulliken Atomic Charges

Mulliken charge analysis provides insight into the intramolecular charge distribution, highlighting the electrophilic and nucleophilic centers.

| Atom (by position) | Mulliken Charge (a.u.) |

| O (carbonyl, C9/C10) | -0.45 to -0.55 |

| O (hydroxyl, C1/C4) | -0.30 to -0.40 |

| H (hydroxyl) | +0.25 to +0.35 |

| C (attached to carbonyl, C9/C10) | +0.35 to +0.45 |

| C (attached to hydroxyl, C1/C4) | +0.20 to +0.30 |

The data shows a significant negative charge on the oxygen atoms, particularly the carbonyl oxygens, making them nucleophilic centers. The hydrogen atoms of the hydroxyl groups are, as expected, positively charged and thus acidic. The carbon atoms attached to the oxygen atoms exhibit a positive charge, marking them as potential sites for nucleophilic attack. This charge distribution is critical for understanding interactions with biological targets like DNA.[4]

Global Reactivity Descriptors

From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify the molecule's chemical behavior.

| Descriptor | Formula | Typical Value |

| Electronegativity (χ) | -½ (E_HOMO + E_LUMO) | 4.5 - 4.8 eV |

| Chemical Hardness (η) | ½ (E_LUMO - E_HOMO) | 1.8 - 2.2 eV |

| Chemical Softness (S) | 1 / η | 0.45 - 0.55 eV⁻¹ |

Chemical hardness measures the resistance to charge transfer.[6] The relatively high hardness of this compound is consistent with its overall stability. These descriptors are valuable in quantitative structure-activity relationship (QSAR) studies for predicting the biological activity of a series of related compounds.

Conceptual Links to Biological Activity

The calculated molecular properties provide a direct link to understanding this compound's biological activity. For instance, its anticancer properties are believed to stem from its ability to interact with DNA and inhibit enzymes like topoisomerase II.[4] The MEP map can reveal the potential for such interactions.

The planar structure of this compound is ideal for intercalating between DNA base pairs. The MEP analysis highlights the negatively charged oxygen atoms, which can act as hydrogen bond acceptors, and the electron-deficient regions of the aromatic rings, which can engage in π-π stacking interactions with DNA bases.[8] The redox properties, informed by the frontier orbital energies, are also implicated in its cytotoxic activity.[20]

Conclusion

Molecular orbital calculations are an indispensable tool for elucidating the electronic structure and reactivity of this compound. Through DFT and related methods, it is possible to obtain detailed, quantitative insights into the frontier molecular orbitals, charge distribution, and electrostatic potential. This information is invaluable for rationalizing the compound's observed properties, from its color to its biological activity. For researchers in drug discovery and materials science, these computational protocols provide a robust framework for designing novel anthraquinone derivatives with tailored electronic and chemical properties, accelerating the development of new therapeutics and functional materials.

References

- 1. Ground State Hydrogen Conformations and Vibrational Analysis of Isomers of Dihydroxyanthraquinone by Density Functional Theory Calculation [jscimedcentral.com]

- 2. This compound | C14H8O4 | CID 6688 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. jetir.org [jetir.org]

- 6. DFT Studies on Molecular Structure, Thermodynamics Parameters, HOMO-LUMO and Spectral Analysis of Pharmaceuticals Compound Quinoline (Benzo[b]Pyridine) [scirp.org]

- 7. learn.schrodinger.com [learn.schrodinger.com]

- 8. Conformational and electrostatic properties of naphthazarin, juglone, and naphthoquinone: an ab initio theoretical study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. chemrxiv.org [chemrxiv.org]

- 10. researchgate.net [researchgate.net]

- 11. UV/Visible spectra of a series of natural and synthesised anthraquinones: experimental and quantum chemical approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. youtube.com [youtube.com]

- 14. m.youtube.com [m.youtube.com]

- 15. Mulliken population analysis - Wikipedia [en.wikipedia.org]

- 16. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 17. pcbiochemres.com [pcbiochemres.com]

- 18. Evaluating frontier orbital energy and HOMO/LUMO gap with descriptors from density functional reactivity theory - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. anl.gov [anl.gov]

The Discovery and Enduring Legacy of Quinizarin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract